N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide is an organic compound that features a furan ring, a hydroxypropyl group, and a phenethyl group attached to an oxalamide core
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known to interact with various targets in the body, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to downstream effects . The exact nature of these effects would depend on the specific pathways involved.
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide . These factors can include the pH of the environment, the presence of other compounds, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide typically involves the following steps:
Formation of the furan-2-yl-2-hydroxypropyl intermediate: This can be achieved by reacting furan with a suitable epoxide under acidic or basic conditions to introduce the hydroxypropyl group.
Formation of the phenethylamine intermediate: Phenethylamine can be synthesized through the reduction of phenylacetonitrile or by other methods involving the amination of phenethyl halides.
Coupling of intermediates: The final step involves coupling the furan-2-yl-2-hydroxypropyl intermediate with phenethylamine using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxalamide group can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-benzylaminooxalamide: Similar structure but with a benzylamino group instead of a phenethyl group.
Uniqueness
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(22,14-8-5-11-23-14)12-19-16(21)15(20)18-10-9-13-6-3-2-4-7-13/h2-8,11,22H,9-10,12H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENNVAMMNRVUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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